Adenosine diphosphate (cyclohexanamine) is a crystalline compound that plays a significant role in cellular energy metabolism. Its empirical formula is CHNOP · 2CHN, with a molecular weight of approximately 625.55 g/mol. This compound is classified as an adenine nucleotide, primarily involved in the conversion of adenosine diphosphate to adenosine triphosphate by adenosine triphosphate synthases, which is essential for energy transfer within cells.
The synthesis of adenosine diphosphate (cyclohexanamine) typically involves the phosphorylation of adenosine monophosphate. This process requires specific phosphorylating agents and catalysts to facilitate the formation of the diphosphate group. The reaction conditions are crucial, often necessitating precise control over temperature and pH to optimize yield and purity. Following synthesis, the product undergoes crystallization and purification, commonly using high-performance liquid chromatography (HPLC) to achieve the desired specifications .
In industrial settings, large-scale chemical synthesis is employed, utilizing automated reactors that allow for better control over reaction parameters. This method ensures consistent production quality and efficiency.
The molecular structure of adenosine diphosphate (cyclohexanamine) can be represented as follows:
The structure includes a ribose sugar, two phosphate groups, and a cyclohexanamine moiety attached to the adenine base, which contributes to its biological activity .
Adenosine diphosphate (cyclohexanamine) participates in several biochemical reactions critical for cellular function. One significant reaction is its conversion to adenosine triphosphate through the action of adenosine triphosphate synthase. This reaction is vital for energy storage and transfer within cells.
Additionally, recent advancements have led to improved synthetic methods for producing adenosine diphosphate and its derivatives, addressing limitations such as low yields and complex procedures associated with traditional synthesis methods . These innovations facilitate more efficient production of biologically relevant molecules that modify macromolecules like proteins and nucleic acids.
The mechanism of action for adenosine diphosphate (cyclohexanamine) primarily revolves around its role in energy metabolism. Upon conversion to adenosine triphosphate, it acts as a key energy currency in cellular processes. The hydrolysis of adenosine triphosphate releases energy that drives various biochemical reactions necessary for cellular function.
Moreover, adenosine diphosphate can also participate in signaling pathways that regulate metabolic processes by modifying protein functions through phosphorylation .
Additional properties such as refractive index or specific heat capacity are not widely documented but may be derived from related compounds or experimental data.
Adenosine diphosphate (cyclohexanamine) is utilized extensively in biochemical research, particularly in studies related to energy metabolism and enzymatic reactions. Its role in synthesizing adenosine triphosphate makes it essential for understanding cellular energy dynamics.
Research has also focused on developing new synthetic pathways for producing adenosine diphosphate-containing molecules with improved yields, which can enhance studies on metabolic pathways involving nucleotides like nicotinamide adenine dinucleotide . Furthermore, its derivatives are investigated for therapeutic applications due to their potential effects on cellular functions.
Helicase loaders utilize ADP as a molecular switch to regulate DNA replication initiation. The Escherichia coli DnaC loader exhibits dual nucleotide-dependent states: ATP binding enables ssDNA engagement and replication bubble expansion, while ADP binding releases inhibitory effects on helicase (DnaB). This transition is triggered by cofactors (ssDNA and DnaB), which stimulate ATP hydrolysis, converting DnaC to its ADP-bound form. Remarkably, ATP hydrolysis is not required for helicase loading per se but for subsequent activation of helicase activity [6]. Single-molecule studies reveal that ssDNA translocases (e.g., Pif1) can directionally push single-stranded DNA-binding proteins (SSBs) like RPA along DNA using ATP-dependent translocation. This mechanical action destabilizes duplex regions, demonstrating that ADP-ATP exchange governs helicase-loader conformational shifts essential for replisome assembly [2].
Table 1: Functional States of Helicase Loaders
| Nucleotide State | ssDNA Affinity | Helicase Inhibition | Biological Role |
|---|---|---|---|
| ATP-bound | High | Active | ssDNA bubble expansion |
| ADP-bound | Low | Released | Helicase activation |
| Nucleotide-free | Intermediate | Variable | Transition state |
Viral nonstructural proteins (NSps) exploit ADP-ribosylation to hijack host machinery. Poly(ADP-ribose) polymerases (PARPs) consume NAD+ to generate ADP-ribose polymers attached to host proteins, facilitating viral replication compartments. SARS-CoV-2 Nsp3 (a macrodomain) reverses this modification by hydrolyzing ADP-ribose, evading host immune detection. This cyclic NAD+ depletion – driven by PARP activation and viral ADP-ribosylhydrolase activity – creates a permissive environment for replication [7]. Additionally, RNA-dependent RNA polymerase (RdRp) of coronaviruses utilizes ATP/ADP conformational changes to destabilize RNA duplexes during elongation. The Bergerat fold in histidine kinases (structurally analogous to viral RdRp) undergoes ADP-induced closure of the ATP-lid loop, a mechanism co-opted by viruses for processive nucleic acid unwinding [3] [5].
Table 2: Viral ADP-Utilizing Enzymes and Substrate Destabilization
| Viral Enzyme | ADP-Dependent Mechanism | Functional Outcome |
|---|---|---|
| PARP-like domains | NAD+ cleavage to ADP-ribose | Host protein inactivation |
| Macrodomain hydrolases | ADP-ribose removal | Immune evasion |
| RdRp | ATP/ADP-regulated unwinding | Template RNA destabilization |
Cyclohexylamine oxidase (CHAO) from Brevibacterium oxydans catalyzes the flavin-dependent oxidative deamination of cyclohexylamine (precursor to cyclohexanamine derivatives) to cyclohexanone. Structural analyses reveal a buried hydrophobic active site with an "aromatic cage" (Phe357, Trp430) that positions the substrate for N-H bond cleavage. The reaction generates an imine intermediate, hydrolyzed non-enzymatically to cyclohexanone and NH3, while reducing FAD. Re-oxidation of FAD by O2 yields H2O2, completing the catalytic cycle [4]. CHAO exhibits strict specificity for alicyclic amines, with kinetic constants modulated by substituents on the cyclohexane ring. Molecular dynamics simulations identify a substrate egress path involving transient displacement of Leu273 and loop flexibility, enabling product release [4]. Biocatalytic applications leverage CHAO’s ability to convert industrial cyclohexylamine waste into adipate precursors via downstream Baeyer-Villiger monooxygenases.
Table 3: Kinetic Parameters of Cyclohexylamine Oxidase (CHAO)
| Substrate | Km (mM) | kcat (s-1) | Specificity Constant (kcat/Km) |
|---|---|---|---|
| Cyclohexylamine | 0.12 ± 0.02 | 8.7 ± 0.3 | 72.5 |
| N-Methylcyclohexylamine | 1.5 ± 0.2 | 4.1 ± 0.1 | 2.7 |
| Cycloheptylamine | 0.08 ± 0.01 | 0.9 ± 0.05 | 11.3 |
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